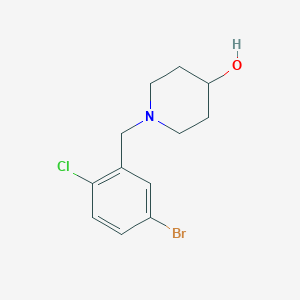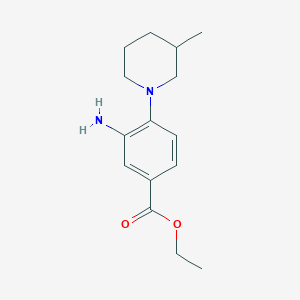![molecular formula C17H22N2O7 B1397320 Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid CAS No. 1562425-07-3](/img/structure/B1397320.png)
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid
Vue d'ensemble
Description
“Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid” is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O7 and a molecular weight of 366.37 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C17H22N2O7 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder . It has a density of 1.187 g/cm3 . The melting point is 139-142 °C and the boiling point is 522.0 °C at 760 mmHg . It should be stored at 2-8 °C .Applications De Recherche Scientifique
Modulation of Pharmacokinetic Properties
Research on peptide nucleic acid (PNA) monomers has shown the synthesis of compounds with glycosylated side chains, aiming to modulate the pharmacokinetic properties of PNAs. This approach is significant for drug development, allowing the fine-tuning of a drug lead's pharmacokinetic profile, which could be relevant for compounds like Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid (Hamzavi et al., 2003).
Neuroprotection and Neurotransmission
Several studies have focused on the neuroprotective effects and neurotransmission modulation of compounds related to glutamic acid. For instance, compounds that influence the glutamate neurotransmission pathway have shown potential in protecting neurons from excitotoxicity, a process relevant in conditions such as Parkinson's disease and traumatic brain injuries (O'Neill et al., 2006). This suggests that this compound could be explored for its neuroprotective properties in similar contexts.
Metabolic Pathways and Enzyme Inhibition
Compounds related to L-glutamic acid have been studied for their roles in metabolic pathways and as inhibitors of specific enzymes. For example, alpha-aminoadipic acid, a structural homolog of glutamate, has been identified in various tissues and body fluids, implicating its potential as an endogenous neuromodulator in excitatory neurotransmission (Guidetti & Schwarcz, 2003). This highlights the potential research applications of this compound in studying metabolic pathways and enzyme regulation.
Excitatory Amino Acid Receptors
The role of excitatory amino acid receptors in neurological conditions has been a subject of extensive research. Compounds that act on these receptors, such as AMPA and NMDA receptor modulators, have been explored for their therapeutic potential in conditions like neuropathic pain and neurodegenerative diseases (Jang et al., 2004). This compound could potentially be used in research focusing on the modulation of these receptors and their implications in various neurological conditions.
Propriétés
IUPAC Name |
(2S)-2-[(4-aminobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c1-17(2,3)26-16(25)19(12(15(23)24)8-9-13(20)21)14(22)10-4-6-11(18)7-5-10/h4-7,12H,8-9,18H2,1-3H3,(H,20,21)(H,23,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRBJNXZFGUZQI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


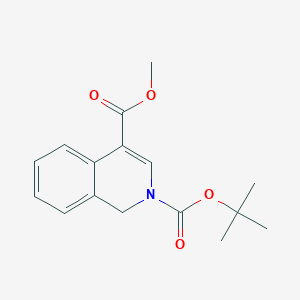

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)
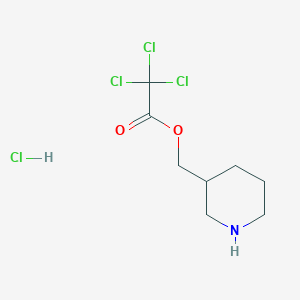

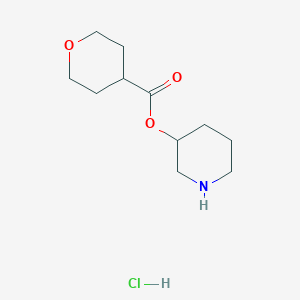
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397247.png)

![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)
![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
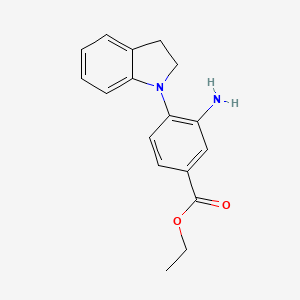
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)
